molecular formula C13H20N2 B1464971 N-methyl-N-(4-methylphenyl)piperidin-3-amine CAS No. 1251353-96-4

N-methyl-N-(4-methylphenyl)piperidin-3-amine

Cat. No.: B1464971
CAS No.: 1251353-96-4
M. Wt: 204.31 g/mol
InChI Key: QPGVWOBRRNWERI-UHFFFAOYSA-N
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Description

N-methyl-N-(4-methylphenyl)piperidin-3-amine: is a chemical compound with the molecular formula C₁₃H₂₀N₂ It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methyl-N-(4-methylphenyl)piperidin-3-amine involves the reductive amination of 4-methylbenzaldehyde with N-methylpiperidin-3-amine. This reaction typically uses a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in the presence of an acid catalyst like acetic acid.

    N-Alkylation: Another approach is the N-alkylation of N-(4-methylphenyl)piperidin-3-amine with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination or N-alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-N-(4-methylphenyl)piperidin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, potassium carbonate, sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-methyl-N-(4-methylphenyl)piperidin-3-amine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound may serve as a ligand or precursor for the synthesis of bioactive molecules, aiding in the study of receptor-ligand interactions and enzyme inhibition.

Medicine: The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development, particularly in the design of analgesics, antipsychotics, and other therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-methylphenyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    N-methyl-N-phenylpiperidin-3-amine: Lacks the 4-methyl group on the phenyl ring, which may affect its binding affinity and pharmacological properties.

    N-methyl-N-(4-chlorophenyl)piperidin-3-amine: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and biological activity.

    N-methyl-N-(4-methoxyphenyl)piperidin-3-amine: Features a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: N-methyl-N-(4-methylphenyl)piperidin-3-amine is unique due to the presence of both a methyl group on the nitrogen atom and a 4-methylphenyl group on the piperidine ring. This specific substitution pattern can enhance its lipophilicity, receptor binding affinity, and overall pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVWOBRRNWERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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